N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
Description
Properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-9-20-16-6-4-3-5-14(16)13-19-15-7-8-17-18(12-15)22-11-10-21-17;/h2-8,12,19H,1,9-11,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZLXNBAUPLVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride typically involves multiple steps. One common route includes the alkylation of 2-(prop-2-en-1-yloxy)benzylamine with 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The final product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and isolation techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyloxy group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-halogen bonds .
Scientific Research Applications
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with aromatic and heterocyclic systems within biological molecules .
Comparison with Similar Compounds
Sulfonamide Derivatives
Compounds such as N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) () share the benzodioxin-6-amine scaffold but incorporate sulfonamide groups.
Carboxylic Acid Derivatives
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () replaces the amine with a carboxylic acid.
- Activity : Demonstrates anti-inflammatory effects comparable to ibuprofen (ED₅₀ 20 mg/kg in carrageenan-induced edema) .
- Structural Impact : The carboxylic acid group increases polarity, improving water solubility but possibly limiting blood-brain barrier penetration relative to the target compound’s amine-hydrochloride salt.
Thiazole-Containing Derivatives
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine () introduces a thiazole ring.
- Activity : Thiazole moieties are associated with antimicrobial and kinase inhibition activities, though specific data for this compound are unavailable.
Ethylamine Derivatives
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride () simplifies the structure to an ethylamine chain.
- Activity: Ethylamine derivatives often target monoamine transporters or receptors (e.g., serotonin, dopamine), but specific data are lacking.
- Structural Impact : Reduced steric bulk compared to the target compound may increase membrane permeability .
Pharmacological and Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a synthetic organic compound with potential therapeutic applications. Its structure includes a benzodioxin moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₉ClN₁O₃ |
| Molecular Weight | 333.81 g/mol |
| IUPAC Name | N-[(2-prop-2-enoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine; hydrochloride |
| PubChem CID | 16196332 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following findings summarize its biological activity:
-
Cell Line Studies :
- The compound has been tested against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2). The results indicated significant growth inhibition at low micromolar concentrations.
- For instance, an IC₅₀ value of approximately 9.71 µM was reported against PC-3 cells, while MIA PaCa-2 exhibited an IC₅₀ of 7.84 µM .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through modulation of alpha1-adrenoreceptors (ARs). Specifically, a reduction in alpha1D and alpha1B AR expression correlated with increased apoptosis in PC-3 cells .
- The presence of hydroxyl groups in the structure enhances binding interactions with potential targets, suggesting a mechanism similar to that of isoflavones in hormone-dependent cancers .
-
Structure-Activity Relationship (SAR) :
- Variations in substituents on the benzodioxin ring significantly affect anticancer activity. Electron-donating groups at specific positions have been shown to improve efficacy against tested cell lines. For example, compounds with a 4-NH₂ substitution demonstrated superior activity compared to their counterparts lacking this group .
Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor effects of this compound on human prostate cancer cells (PC-3). The sulforhodamine B (SRB) assay revealed that the compound exhibited significant cytotoxicity with an IC₅₀ value indicating effective tumor suppression at low concentrations .
Study 2: Apoptosis Induction Mechanism
In vitro experiments demonstrated that treatment with the compound led to a notable decrease in cell viability and increased markers of apoptosis in prostate cancer cells. This effect was linked to the downregulation of alpha1D and alpha1B ARs, suggesting a targeted therapeutic approach for managing prostate cancer through receptor modulation .
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction (XRD) can resolve stereochemical ambiguities, as demonstrated in crystallographic studies of structurally similar benzodioxin derivatives . Ensure solvent purity and calibration standards to minimize spectral artifacts.
Q. What are the common synthetic routes for preparing this compound, and how can yield be optimized?
Synthesis typically involves alkylation of the benzodioxin-6-amine core with a propargyloxy-benzyl halide followed by hydrochloride salt formation. Optimize yields by controlling reaction temperature (e.g., 0–5°C during coupling to suppress side reactions) and using anhydrous solvents. Catalytic agents like potassium carbonate may improve alkylation efficiency .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Follow standard protocols for hydrochloride salts: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation. Store in a dry, cool environment away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?
Validate assay conditions by standardizing cell lines, buffer compositions (e.g., pH 7.4 PBS), and control compounds. Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding assays). Statistical tools like Bland-Altman analysis can quantify inter-lab variability .
Q. What strategies are effective for analyzing impurities or degradation products in this compound?
Use reversed-phase HPLC with UV/Vis detection (λ = 254 nm) coupled to LC-MS for impurity profiling. Compare retention times and mass spectra against reference standards (e.g., EP impurity guidelines) to identify byproducts like dehydrohalogenated intermediates .
Q. How can the compound’s interaction with biological targets (e.g., receptors) be mechanistically studied?
Employ molecular docking simulations (using software like AutoDock Vina) to predict binding modes to targets such as GABAA receptors. Validate predictions with in vitro electrophysiology or fluorescence-based binding assays (e.g., FLIPR for calcium flux). Dose-response curves (EC50/IC50) and Schild analysis can elucidate competitive vs. allosteric mechanisms .
Q. What experimental designs are suitable for probing the compound’s metabolic stability?
Use liver microsomal assays (human or rodent) with NADPH cofactors to monitor phase I metabolism. LC-MS/MS can identify metabolites (e.g., hydroxylated or demethylated derivatives). For in vivo studies, employ radiolabeled analogs (³H or ¹⁴C) and track excretion profiles in urine/feces .
Q. How can researchers address contradictory results in solubility or stability studies?
Systematically vary parameters such as solvent polarity (e.g., DMSO vs. aqueous buffers), temperature, and light exposure. Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies under ICH Q1A guidelines (40°C/75% RH for 6 months) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
